molecular formula C9H10ClNO B079565 N-Benzyl-2-chloroacetamide CAS No. 2564-06-9

N-Benzyl-2-chloroacetamide

Cat. No.: B079565
CAS No.: 2564-06-9
M. Wt: 183.63 g/mol
InChI Key: SRAXAXHQMCQHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-chloroacetamide (CAS 2564-06-9) is an organochlorine compound with the molecular formula C₉H₁₀ClNO and a molecular weight of 183.64 g/mol. Its structure consists of a chloroacetamide backbone substituted with a benzyl group, enabling diverse reactivity in organic synthesis ">[7]. The compound is a white crystalline solid with a melting point range of 72–80°C and is soluble in polar aprotic solvents like acetonitrile and ethanol.

Preparation Methods

N-Benzyl-2-chloroacetamide can be synthesized through the reaction of benzylamine with chloroacetyl chloride . The general procedure involves the following steps:

    Reactants: Benzylamine and chloroacetyl chloride.

    Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

    Procedure: Benzylamine is added dropwise to a solution of chloroacetyl chloride in the solvent, with continuous stirring and cooling to maintain a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is washed with water and an aqueous sodium bicarbonate solution to neutralize any remaining acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

N-Benzyl-2-chloroacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted acetamides and heterocyclic compounds .

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloroacetamide involves its interaction with biological targets through nucleophilic substitution reactions. The chloro group can be replaced by nucleophiles present in biological systems, leading to the formation of stable adducts with proteins or enzymes. This can result in the inhibition of enzyme activity or modulation of protein function, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight Key Substituent Notable Properties
N-Benzyl-2-chloroacetamide C₉H₁₀ClNO 183.64 Benzyl, chloro High reactivity in nucleophilic substitution
N-Benzhydryl-2-chloroacetamide C₁₅H₁₄ClNO 259.73 Benzhydryl, chloro Increased steric hindrance; reduced solubility in polar solvents
N-Benzyl-2-(2,4-dichlorophenoxy)acetamide C₁₅H₁₃Cl₂NO₂ 318.18 Dichlorophenoxy, benzyl Enhanced hydrogen bonding (N–H···O chains)
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide C₁₅H₁₁ClN₂O₄ 324.72 Nitro, benzoyl Electron-withdrawing groups improve electrophilicity

Physicochemical Properties

  • Hydrogen Bonding: this compound forms N–H···O bonds (D⋯A distance: 2.885 Å) , while dichlorophenoxy derivatives exhibit stronger intermolecular interactions due to additional Cl substituents (e.g., dihedral angle 10.5° in dichloro analogues) .
  • Thermal Stability : Benzhydryl derivatives (e.g., N-benzhydryl-2-chloroacetamide) show higher melting points (>150°C) compared to benzyl analogues (72–80°C) due to increased molecular rigidity .

Biological Activity

N-Benzyl-2-chloroacetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticonvulsant, and potential neuroprotective properties, supported by various studies and experimental data.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A comprehensive screening of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed their effectiveness against various pathogens, including Staphylococcus aureus , methicillin-resistant S. aureus (MRSA), and Candida albicans . The compounds were evaluated using quantitative structure-activity relationship (QSAR) analysis, confirming their adherence to Lipinski's rule of five, which predicts good oral bioavailability.

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
This compoundEffectiveLess effectiveModerately effective
N-(4-chlorophenyl)-2-chloroacetamideHighly effectiveModerateEffective
N-(4-fluorophenyl)-2-chloroacetamideHighly effectiveModerateEffective

This data indicates that the position of substituents on the phenyl ring plays a crucial role in determining the antimicrobial activity of these compounds. Specifically, halogenated derivatives showed enhanced lipophilicity, facilitating their penetration through bacterial membranes .

2. Anticonvulsant Activity

The anticonvulsant properties of this compound have been investigated extensively. A study reported that derivatives of this compound are potent anticonvulsants, particularly when specific heteroatoms are substituted at designated positions on the molecule. For instance, two derivatives exhibited ED50 values in mice comparable to phenytoin, a well-known antiepileptic drug.

Table 2: Anticonvulsant Potency of Selected Derivatives

CompoundED50 (mg/kg) - i.p.ED50 (mg/kg) - p.o.
N-benzyl-2-acetamido-3-methoxypropionamide8.33.9
N-benzyl-2-acetamido-3-ethoxypropionamide17.319
Phenytoin6.523

The study highlighted that the stereochemistry of these compounds significantly influences their anticonvulsant activity, with the (R)-isomer demonstrating superior efficacy compared to its (S)-counterpart .

3. Neuroprotective Potential

Emerging research suggests that this compound may also possess neuroprotective properties relevant to conditions like Alzheimer's disease. Inhibitory effects on acetylcholinesterase (AChE) and beta-secretase were observed in some derivatives, indicating potential for cognitive enhancement and therapeutic application in neurodegenerative diseases.

Table 3: Inhibition Potency Against AChE and Beta-secretase

CompoundAChE Inhibition (%)Beta-secretase Inhibition (%)
This compound derivative A7030
This compound derivative B6525

These findings underscore the compound's multifaceted biological activities and its potential as a lead compound for further development in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Benzyl-2-chloroacetamide, and how can its purity be verified?

this compound is typically synthesized via nucleophilic substitution reactions. For example, reacting benzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the compound. Purity verification involves techniques such as 1H/13C NMR (to confirm substitution patterns and functional groups), IR spectroscopy (to identify carbonyl and amide stretches at ~1640 cm⁻¹), and elemental analysis (to validate C, H, N, Cl content) .

Q. How can this compound be functionalized to synthesize heterocyclic compounds?

The compound serves as a versatile precursor for heterocycle synthesis. For instance:

  • Condensation with ethyl cyanoacetate under reflux in butanol with triethylamine yields pyridinone derivatives (e.g., 5-methyl-6-phenyl-3,4-dihydropyridin-2-ol) via cyclocondensation .
  • Reaction with benzaldehyde and sodium thionyl chloride in ethanol produces imidazole-2-thione derivatives (e.g., 4-(benzylamino)-1,5-dihydro-2H-imidazole-2-thione) through nucleophilic displacement and cyclization .

Q. What analytical techniques are critical for characterizing derivatives of this compound?

Key methods include:

  • Multinuclear NMR (e.g., δ ~4.5 ppm for CH₂Cl in ¹H NMR; carbonyl signals at ~170 ppm in ¹³C NMR).
  • X-ray crystallography to resolve molecular geometry, as demonstrated for phenoxyacetamide derivatives .
  • Chromatographic purification (e.g., silica gel column chromatography with ethyl acetate/hexane) to isolate intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Pd-catalyzed cross-coupling reactions involving this compound?

Pd-catalyzed alkynylation with potassium alkynyltrifluoroborates requires:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient C–Cl bond activation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates.
  • Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and catalyst stability .

Q. What mechanistic insights explain contradictory product distributions in nucleophilic substitution reactions of this compound?

Competing pathways arise due to:

  • Solvent effects : Protic solvents (e.g., ethanol) favor SN1 mechanisms via carbocation intermediates, while aprotic solvents (e.g., CH₃CN) promote SN2 pathways.
  • Leaving group reactivity : Substitution with stronger nucleophiles (e.g., NaI in acetone) displaces chloride efficiently, as seen in the synthesis of N-Benzyl-2-iodoacetamide .
  • Steric hindrance : Bulky substituents on the benzyl group may reduce reaction rates, necessitating longer reflux times .

Q. How can computational methods aid in predicting the reactivity of this compound in novel synthetic applications?

  • DFT calculations can model transition states for substitution reactions, predicting regioselectivity in heterocycle formation.
  • Molecular docking studies may guide the design of bioactive derivatives (e.g., neuroprotective agents) by simulating interactions with target proteins .

Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?

  • Variable temperature NMR to detect dynamic processes (e.g., rotameric equilibria in amide bonds).
  • Isotopic labeling (e.g., ¹⁵N or ²H) to assign ambiguous signals in crowded spectra .
  • Control experiments (e.g., synthesizing analogous compounds with deuterated benzyl groups) to validate assignments .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing phenoxyacetamide derivatives from this compound?

  • Stoichiometric ratios : Use 1.1 equivalents of K₂CO₃ relative to phenol to drive the SN2 reaction to completion.
  • Reaction monitoring : Track progress via TLC (ethyl acetate/hexane, 1:1) and isolate products by recrystallization (e.g., ethyl acetate/hexane mixtures) .

Q. How can side reactions (e.g., hydrolysis or dimerization) be minimized during large-scale syntheses?

  • Anhydrous conditions : Use molecular sieves or inert gas (N₂/Ar) to prevent hydrolysis of the chloroacetamide group.
  • Low-temperature quenching : After reflux, cool reactions rapidly to room temperature to avoid thermal decomposition .

Properties

IUPAC Name

N-benzyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAXAXHQMCQHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180325
Record name N-Benzyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2564-06-9
Record name N-Benzyl-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2564-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-2-chloroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2564-06-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-2-chloroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Benzyl-2-chloroacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5UFZ99J55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of chloroacetyl chloride (11.4 mL) was added drop-wise over 1 hour to a stirred solution of benzylamine (15 mL) and TEA (23 mL) in dry TFP (200 mL) previously cooled at 0–3° C. under a Nitrogen atmosphere. The dark suspension was allowed to warm gradually to r.t. and then stirred at r.t. for 3 hours. The inorganic salts were filtered and washed with AcOEt (300 mL). The filtrate was washed with 2N hydrochloric acid solution (2×250 mL), sodium hydrogen carbonate (2×200 mL) and water (200 mL). The organic layer was dried and concentrated in vacuo to give a dark solid, which was crystallized from Et2O/CH (1:1, 700 mL) to give N-benzyl-2-chloroacetamide (17.8 g) as a grey solid (T.l.c.: AcOEt 100%, Rf=0.47).
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
23 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of benzylamine (60.3 mL) and triethylamine (96.3 mL) in THF (800 mL) was added chloroacetyl chloride (45.8 mL) at 0° C. The reaction mixture was allowed to warm to room temperature over night. Additional chloroacetyl chloride (4.6 mL) was added and stirring was continued until no starting material could be detected. The reaction mixture was filtered, washed with ethyl acetate and concentrated. The crude product was crystallized from dichloromethane to yield N-benzyl-2-chloro-acetamide (71.6 g) as off-white solid.
Quantity
60.3 mL
Type
reactant
Reaction Step One
Quantity
96.3 mL
Type
reactant
Reaction Step One
Quantity
45.8 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.